molecular formula C13H15N3O2 B2790227 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile CAS No. 876549-49-4

2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile

Cat. No.: B2790227
CAS No.: 876549-49-4
M. Wt: 245.282
InChI Key: RUIZUCCFRARZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile (CAS 876549-49-4) is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol . As a nitrile derivative, this class of compounds is of significant interest in industrial and coordination chemistry, frequently serving as versatile ligands and key precursors for synthesizing more complex structures . Benzonitrile derivatives, in particular, are established as starting materials for phthalocyanines, which are critical components in the development of dyes, pigments, gas sensors, and optical limiters . Furthermore, nitrile compounds can act as precursors to tetrazole complexes, a focus area in the design of advanced noncentrosymmetric bulk materials . The specific substitution pattern of the 2-methylpiperidine and nitro groups on the benzonitrile core makes this compound a valuable intermediate for medicinal chemistry and drug discovery research. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

2-(2-methylpiperidin-1-yl)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-10-4-2-3-7-15(10)13-6-5-12(16(17)18)8-11(13)9-14/h5-6,8,10H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIZUCCFRARZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile typically involves the reaction of 2-methylpiperidine with 5-nitrobenzonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution with 5-nitrobenzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Kinase Inhibition

The compound has been studied for its potential as a kinase inhibitor. Kinase inhibitors are crucial in cancer therapy as they can interfere with the signaling pathways that promote tumor growth. Recent research indicates that compounds with similar structures have been effective against various types of cancer by inhibiting specific kinases involved in cell proliferation and survival .

Antimicrobial Activity

There is emerging evidence suggesting that 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile exhibits antimicrobial properties. Studies on related compounds have shown efficacy against drug-resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Neuropharmacology

The piperidine moiety is known for its neuroactive properties. Compounds containing piperidine rings have been explored for their effects on neurotransmitter systems, potentially aiding in the treatment of neurological disorders. Research indicates that modifications to the piperidine structure can enhance selectivity and potency against specific receptors .

Case Study 1: Kinase Inhibition

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of similar compounds as selective inhibitors of specific kinases involved in cancer progression. The findings demonstrated that modifications to the benzonitrile component could significantly enhance inhibitory activity, suggesting a promising avenue for further exploration with this compound .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial agents, derivatives of nitrobenzene were tested against various bacterial strains. The study reported minimum inhibitory concentrations (MICs) indicating that certain structural features, including the presence of piperidine, were critical for antibacterial activity. This suggests that this compound could be similarly effective .

Data Tables

Application Area Mechanism Potential Efficacy
Kinase InhibitionInhibition of signaling pathwaysAnti-cancer activity
Antimicrobial ActivityDisruption of cell wall synthesisEffective against drug-resistant bacteria
NeuropharmacologyInteraction with neurotransmitter receptorsPotential treatment for neurological disorders

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues, their molecular features, and physicochemical differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile (Target) N/A C₁₃H₁₅N₃O₂ 245.28 2-Methylpiperidine substituent; moderate steric hindrance
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile 924072-98-0 C₁₉H₁₈N₄O₄ 366.37 Piperazine ring with benzodioxolylmethyl group; increased lipophilicity
2-(4-Acetylphenoxy)-5-nitrobenzonitrile 82673-98-1 C₁₅H₁₀N₂O₄ 282.25 Acetylphenoxy substituent; enhanced electron-withdrawing effects
2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile 24610-00-2 C₂₄H₂₀N₆O₂ 424.46 Azo linkage and branched alkyl chains; potential dye applications
5-Nitro-2-(piperidin-1-yl)benzonitrile 5367-58-8 C₁₂H₁₃N₃O₂ 231.25 Piperidine substituent (lacking methyl group); reduced steric hindrance vs. target compound

Research Findings and Functional Implications

  • Lipophilicity and Solubility : The benzodioxolylmethyl-piperazine analogue (CAS 924072-98-0) exhibits higher lipophilicity due to its aromatic substituent, which may improve membrane permeability but reduce aqueous solubility .
  • Metabolic Pathways: Nitro-group reduction is a common biotransformation pathway for such compounds. For example, 2-(2-(4-((2-cyanoethyl)(ethyl)amino)phenyl)hydrazinyl)-5-nitrobenzonitrile (a related azo dye metabolite) undergoes nitro-to-amine conversion via CYP450 enzymes, suggesting similar metabolic susceptibility for the target compound .
  • Applications : The azo-linked analogue (CAS 24610-00-2) is used as a dye intermediate, highlighting the role of nitrobenzonitrile derivatives in industrial chemistry .

Metabolic and Stability Considerations

  • Nitro Group Reactivity : The nitro group in these compounds is prone to enzymatic reduction, forming amine derivatives. This transformation impacts both toxicity profiles and environmental persistence .
  • Steric Effects: The 2-methylpiperidine group in the target compound may confer greater metabolic stability compared to its non-methylated counterpart (CAS 5367-58-8), as the methyl group could hinder enzymatic access .

Biological Activity

2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile, also known by its CAS number 876549-49-4, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4O2C_{12}H_{14}N_{4}O_{2}. It features a nitro group and a benzonitrile moiety, which are significant for its biological interactions. The presence of the piperidine ring contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The nitro group is known to enhance the compound's reactivity, potentially allowing it to modulate signaling pathways associated with cell growth and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays have demonstrated its ability to inhibit the growth of several cancer cell lines. For example, it has shown efficacy against breast cancer and leukemia cell lines, with IC50 values indicating significant cytotoxicity at low concentrations.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)8.5Inhibition of proliferation
K562 (Leukemia)6.3Induction of apoptosis

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University focused on the effects of this compound on human breast cancer cells. Results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase. This study highlights the potential for developing this compound as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Assessment

Another investigation assessed the antimicrobial properties of the compound against multidrug-resistant strains of bacteria. The findings revealed that it inhibited bacterial growth effectively and could serve as a lead compound for developing new antibiotics targeting resistant strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves sequential nitration and nucleophilic substitution. For example, starting with a benzaldehyde derivative, nitration at the para position can be achieved using HNO₃/H₂SO₄ under controlled temperature (0–5°C). Subsequent introduction of the 2-methylpiperidine moiety via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) requires anhydrous conditions and catalysts like Pd(OAc)₂/Xantphos. Optimizing stoichiometry (e.g., 1.2 equivalents of 2-methylpiperidine) and reaction time (12–24 hrs) improves yield .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), IR, and mass spectrometry for structural validation. X-ray crystallography (e.g., SHELX programs ) resolves bond angles and torsional strain in the piperidine ring. Computational methods (DFT at B3LYP/6-31G* level) predict electron density distribution, highlighting the nitro group’s electron-withdrawing effects and its impact on aromatic ring reactivity .

Q. What are the key reactivity patterns of the nitro group in this compound under reducing conditions?

  • Methodological Answer : The nitro group can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C in ethanol) or sodium dithionite (Na₂S₂O₄ in aqueous NH₃). Monitor reaction progress via TLC (Rf shift from 0.6 to 0.2 in ethyl acetate/hexane). Caution: Over-reduction may lead to byproducts like hydroxylamines .

Advanced Research Questions

Q. How does the substitution pattern on the piperidine ring influence biological activity in structural analogs?

  • Methodological Answer : Compare analogs from crystallographic data (e.g., 2-(4-methylpiperazin-1-yl)-5-nitrobenzonitrile vs. 2-(4-benzylpiperazin-1-yl)-5-nitrobenzonitrile). Molecular docking (AutoDock Vina) against serotonin receptors (5-HT₂A) reveals that 2-methyl substitution enhances steric complementarity, while bulkier groups (e.g., benzyl) reduce binding affinity due to unfavorable van der Waals clashes .

Q. How can researchers resolve contradictions between crystallographic data and computational models for this compound?

  • Methodological Answer : Discrepancies in bond lengths or torsional angles (e.g., piperidine ring puckering) may arise from crystal packing forces. Refine X-ray data with SHELXL using high-resolution (<1.0 Å) datasets. Validate computational models via QTAIM analysis to assess non-covalent interactions (e.g., C–H···O contacts) .

Q. What experimental strategies can elucidate the metabolic fate of this compound in hepatic systems?

  • Methodological Answer : Incubate the compound with liver microsomes (human or rat) and NADPH cofactor. Use LC-MS/MS to detect metabolites, focusing on nitro-reduction (to amine) or cytochrome P450-mediated oxidation of the piperidine ring. Compare with in silico predictions (e.g., SwissADME) for metabolic soft spots .

Q. How can researchers leverage X-ray crystallography to refine disordered regions in the piperidine moiety?

  • Methodological Answer : For disordered piperidine rings, apply SHELXL’s PART and SIMU commands to model alternative conformations. Use anisotropic displacement parameters and restraints (DELU, FLAT) to stabilize geometry. Validate with residual density maps (Fo–Fc < 0.3 eÅ⁻³) .

Q. What computational approaches predict the compound’s potential as a kinase inhibitor?

  • Methodological Answer : Perform molecular dynamics simulations (GROMACS) to assess binding stability to kinase ATP pockets. Calculate binding free energy (MM-PBSA) and compare with known inhibitors. Pharmacophore modeling (MOE) identifies critical features like the nitro group’s hydrogen-bond acceptor capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.